![molecular formula C16H17FN4O B2457642 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097918-78-8](/img/structure/B2457642.png)
3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
The compound “3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one” is a complex organic molecule. It contains a fluorophenyl group, a pyrimidinyl group, and an azetidinyl group. Compounds with these groups are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the introduction of the fluorophenyl and pyrimidinyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a type of four-membered nitrogen-containing ring, as well as the aromatic fluorophenyl and pyrimidinyl rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine ring and the electron-withdrawing fluorine atom on the phenyl ring. The pyrimidine ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the nitrogen atoms in the azetidine and pyrimidine rings could participate in hydrogen bonding .Scientific Research Applications
- In vitro studies revealed that N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC90) of 0.488 µM. Importantly, it was non-cytotoxic to human Vero cells .
- Some of these compounds demonstrated potent cytotoxicity against cancer cell lines (MCF-7, HCT116, and HePG-2), showing variable degrees of potency and selectivity .
- These compounds hold promise for modulating immune responses and potentially treating autoimmune diseases .
- During lead optimization, maintaining drug-likeness is essential, and this compound meets those criteria .
- The compound serves as an intermediate in the synthesis of other molecules. For example, it plays a role in the preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile .
Antitubercular Activity
Anticancer Potential
Selective TYK2 Inhibition
Drug Development
Synthetic Intermediates
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-14-4-2-1-3-12(14)5-6-16(22)21-9-13(10-21)20-15-7-8-18-11-19-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBSSRZBSSHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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